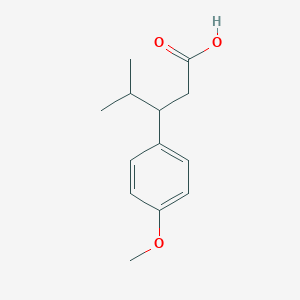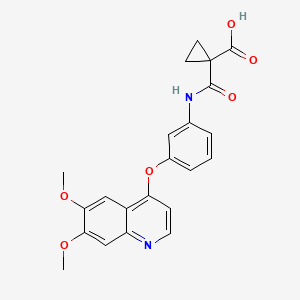
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid is a chemical compound known for its role as an impurity in the synthesis of cabozantinib, a medication used to treat certain types of cancer . This compound is characterized by its complex structure, which includes a quinoline moiety and a cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common method includes the reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with cyclopropanecarboxylic acid derivatives under specific conditions . The reaction typically requires the use of thionyl chloride in tetrahydrofuran (THF) to form an intermediate, which is then reacted with potassium carbonate in a mixture of water and THF .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: THF, acetonitrile, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.
科学的研究の応用
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated as an impurity in cabozantinib synthesis, which is used to treat cancer.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. In the context of cabozantinib synthesis, it acts as an impurity that must be controlled to ensure the efficacy and safety of the final product . The compound’s quinoline moiety is known to interact with various enzymes and receptors, potentially influencing biological pathways.
類似化合物との比較
Similar Compounds
Cabozantinib: A medication used to treat cancer, which shares structural similarities with the compound .
Other Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.
Uniqueness
1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid is unique due to its specific structure, which includes both a quinoline moiety and a cyclopropane ring. This combination of features is not commonly found in other compounds, making it a valuable intermediate in chemical synthesis.
特性
分子式 |
C22H20N2O6 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
1-[[3-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C22H20N2O6/c1-28-18-11-15-16(12-19(18)29-2)23-9-6-17(15)30-14-5-3-4-13(10-14)24-20(25)22(7-8-22)21(26)27/h3-6,9-12H,7-8H2,1-2H3,(H,24,25)(H,26,27) |
InChIキー |
PIMDTUNLKCDAGG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CC(=C3)NC(=O)C4(CC4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)

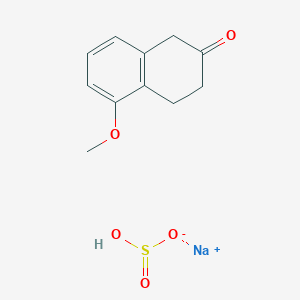
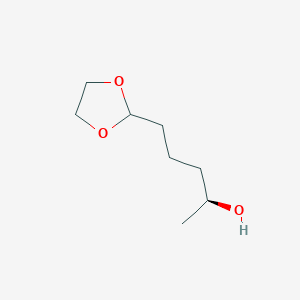


![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)

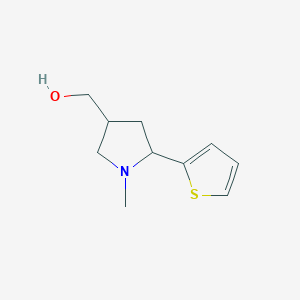
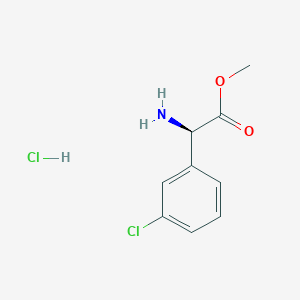
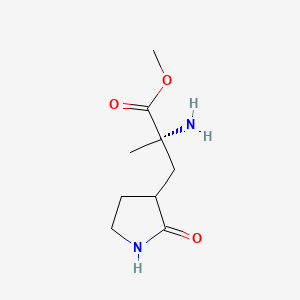

![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
